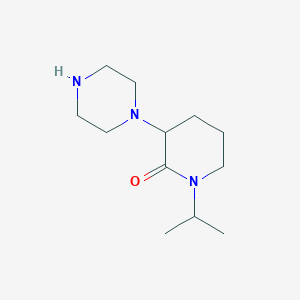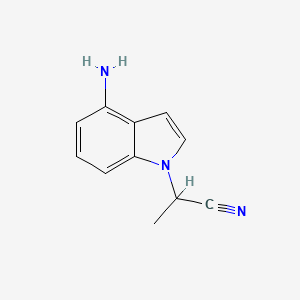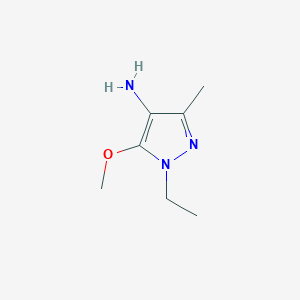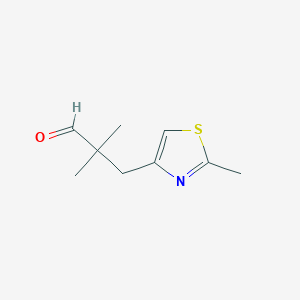![molecular formula C8H11N5 B13316333 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both pyrazole and imidazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .
Métodos De Preparación
The synthesis of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Formation of the imidazole ring: This involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms.
Coupling of the pyrazole and imidazole rings: This step involves the reaction of the pyrazole derivative with an imidazole derivative under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions include various substituted pyrazole and imidazole derivatives .
Aplicaciones Científicas De Investigación
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound also features a pyrazole ring and is used as an intermediate in the synthesis of antidiabetic agents.
3-Amino-1-methyl-1H-pyrazole: This compound is used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined pyrazole and imidazole structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
1-[(1-methylpyrazol-3-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H11N5/c1-12-4-2-7(11-12)6-13-5-3-10-8(13)9/h2-5H,6H2,1H3,(H2,9,10) |
Clave InChI |
RLXGNJSGBDNVBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)




![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)








